Sophoflavescenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: ソフォラベスケノールは、フラボノイド前駆体を用いた様々な化学反応によって合成することができます。 合成経路は通常、特定の反応条件下でのフラボノール構造のプレニル化を伴います .

工業的製造方法: ソフォラベスケノールの工業的製造には、ソフォラ・フラベスケンスの根からの抽出と単離が含まれます。 このプロセスには、溶媒抽出、精製、結晶化による高純度のソフォラベスケノールの取得が含まれます .

化学反応解析

反応の種類: ソフォラベスケノールは、次のような様々な化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応によって生成される主な生成物には、ソフォラベスケノールの様々な酸化および還元誘導体があり、これらの誘導体は生物活性を保持しています .

科学研究への応用

ソフォラベスケノールは、次のような幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions: Sophoflavescenol undergoes several types of chemical reactions, including:

Oxidation: this compound exhibits antioxidant properties by inhibiting reactive oxygen species (ROS) generation.

Substitution: this compound can undergo substitution reactions, especially in the presence of specific reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include tert-butylhydroperoxide and nitric oxide.

Reduction: Biological reducing agents are often involved in these reactions.

Substitution: Various chemical reagents can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain its biological activity .

科学的研究の応用

Pharmacological Properties

Sophoflavescenol exhibits a range of pharmacological activities, including:

- Antitumor Activity : Research indicates that this compound possesses significant antitumor effects. It has been shown to inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer). The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .

- Anti-inflammatory Effects : this compound demonstrates potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators in macrophage cell lines, such as RAW264.7. This activity is crucial for addressing chronic inflammatory conditions that can lead to cancer and other diseases .

- Antidiabetic Properties : The compound has shown promise in managing diabetes-related complications by inhibiting enzymes such as aldose reductase and preventing the formation of advanced glycation end products. These actions may help mitigate oxidative stress and improve metabolic health .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different applications:

作用機序

ソフォラベスケノールは、複数のメカニズムを通じてその効果を発揮します。

抗酸化活性: ROSの生成と一酸化窒素の産生を阻害します.

抗炎症活性: 核因子κBの活性化を阻害することによって炎症性経路を抑制します.

細胞毒性活性: カスパーゼ3の活性化を通じて癌細胞にアポトーシスを誘導します.

酵素阻害: ホスホジエステラーゼ5、アセチルコリンエステラーゼ、ブチリルコリンエステラーゼなど、様々な酵素を阻害します.

類似化合物との比較

ソフォラベスケノールは、その強力な生物活性と特定の酵素阻害特性により、プレニル化フラボノールの中でユニークな存在です 。 類似の化合物には次のようなものがあります。

ケルセチン: 抗酸化および抗炎症作用を持つ別のフラボノールです.

ケンフェロール: 抗癌および抗酸化作用で知られています.

ルテオリン: 抗炎症および神経保護作用を示します.

ソフォラベスケノールは、特にホスホジエステラーゼ5の特定の阻害と癌細胞に対する強力な細胞毒性効果によって際立っています .

生物活性

Sophoflavescenol, a prenylated flavonoid derived from Sophora flavescens, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the current understanding of its biological properties, supported by data tables and relevant research findings.

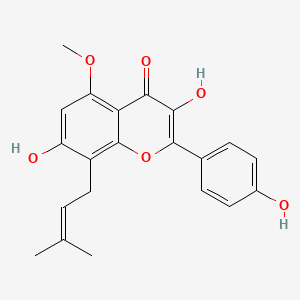

Chemical Structure

This compound is characterized by its prenylated structure, which enhances its lipophilicity and biological activity. The presence of prenyl or lavandulyl groups on the flavonoid backbone is crucial for its pharmacological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study assessing various flavonoids, this compound demonstrated an IC50 value of 3.52 µg/mL in ABTS radical scavenging assays, indicating potent antioxidant activity compared to other tested compounds .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 3.52 |

| Quercetin | 1.91 |

| Kuraridin | 5.51 |

| Luteolin | 2.70 |

Cytotoxicity Against Cancer Cells

This compound has shown promising cytotoxic effects against various cancer cell lines. It was tested against HepG2 (liver), A549 (lung), and MCF7 (breast) cancer cell lines, exhibiting significant inhibitory activity. The compound's cytotoxicity is attributed to its ability to induce apoptosis through mitochondrial pathways and endoplasmic reticulum stress mechanisms.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of this compound on HepG2 cells, revealing an IC50 value of approximately 10.55 µM. The compound induced apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10.55 |

| A549 | 8.75 |

| MCF7 | 9.20 |

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. In RAW 264.7 macrophage cells, this compound significantly inhibited nitrite production, a marker of inflammation, demonstrating its potential as an anti-inflammatory agent.

Experimental Findings

In vitro studies showed that this compound reduced LPS-induced nitrite formation in a dose-dependent manner:

| Concentration (µM) | Nitrite Production Inhibition (%) |

|---|---|

| 10 | 45 |

| 20 | 70 |

| 50 | 85 |

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Involves upregulation of Bax and downregulation of Bcl-2, leading to mitochondrial dysfunction and activation of caspases .

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress markers in cells .

- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines and mediators such as RANTES in macrophages .

特性

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLJAWUWVVHRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。